molecular formula C12H14BrN B8722326 n-Cyclohex-2-en-1-yl-2-bromoaniline

n-Cyclohex-2-en-1-yl-2-bromoaniline

Cat. No.: B8722326
M. Wt: 252.15 g/mol
InChI Key: NBOJXPJPSHUMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohex-2-en-1-yl-2-bromoaniline is a useful research compound. Its molecular formula is C12H14BrN and its molecular weight is 252.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

2-bromo-N-cyclohex-2-en-1-ylaniline

InChI

InChI=1S/C12H14BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h2,4-6,8-10,14H,1,3,7H2

InChI Key

NBOJXPJPSHUMCV-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromoaniline (2.0 g, 12 mmol) in N,N-dimethylformamide (15 mL) was added potassium carbonate (2.4 g, 18 mmol) and 3-bromocyclohexene (2.7 mL, 23 mmol). The mixture was heated at 75° C. for 16 hours. The reaction was allowed to cool before being diluted with ethyl acetate (50 mL) and toluene (15 mL). The solution was washed with brine, dried over magnesium sulfate, and concentrated. The residue was dried under high vacuum to yield 2.13 g (73%) of N-(2-bromophenyl)-N-cyclohex-2-en-1-ylamine. 1H NMR (DMSO-d6): δ 7.40 (d, 1H), 7.16 (t, 1H), 6.79 (d, 1H), 6.53 (t, 1H), 5.83-5.88 (m, 1H), 5.66-5.71 (m, 1H); 4.43 (d, 1H), 4.06 (m, 1H), 1.99 (m, 2H), 1.82 (m, 1H), 1.60 (m, 3H). MS m/z 252, 254 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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